Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a heterocyclic organic compound . It has a molecular weight of 215.264523 g/mol and a molecular formula of C11H18FNO2 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate consists of a piperidine ring with a fluoro group at the 3rd position and a methylene group at the 4th position . The compound also has a tert-butyl ester group attached to the piperidine ring .Physical And Chemical Properties Analysis
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate has a molecular weight of 215.264523 g/mol . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 0 . The compound has a complexity of 252 .Scientific Research Applications
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Scientific Field: Organic Light Emitting Diodes (OLED)
- Application Summary : Tert-butyl groups have been used in the design of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing .
- Methods of Application : The compounds were synthesized using perfluorobiphenyl as an acceptor and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine as a donor . The properties of the studied perfluorobiphenyls were found to be very sensitive to the substitutions .
- Results : The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
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Scientific Field: Surface Chemistry
- Application Summary : Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .
- Methods of Application : The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was precisely controlled by stepwise annealing on Ag (111) . The evolution of supramolecular self-assembly was successfully realized .
- Results : The formation of honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds .
- Scientific Field: Synthetic Organic Chemistry
- Application Summary : Tertiary butyl esters, including “Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate”, find large applications in synthetic organic chemistry . They can be used as protecting groups for carboxylic acids, or as precursors to a variety of other compounds.
- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
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Scientific Field: Drug Discovery
- Application Summary : Tert-butyl esters are often used in drug discovery as they can be used as protecting groups for carboxylic acids, or as precursors to a variety of other compounds .
- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
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Scientific Field: Material Science
- Application Summary : Tert-butyl esters are used in the synthesis of polymers and other materials .
- Methods of Application : The tert-butyl group can be introduced into the polymer chain during the polymerization process .
- Results : The introduction of the tert-butyl group can influence the properties of the resulting material, such as its thermal stability, mechanical properties, and chemical resistance .
properties
IUPAC Name |
tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMOJENFEWBNDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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